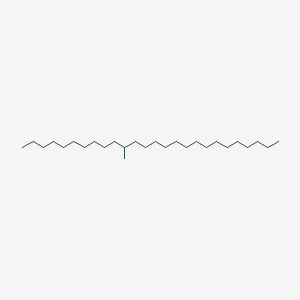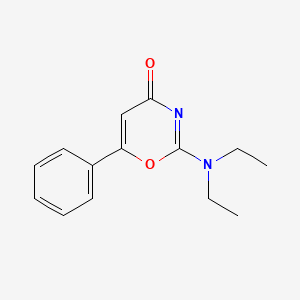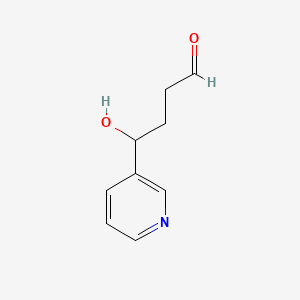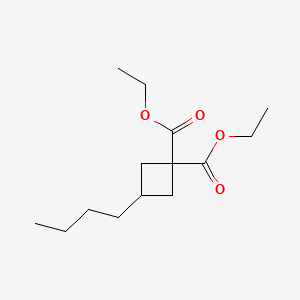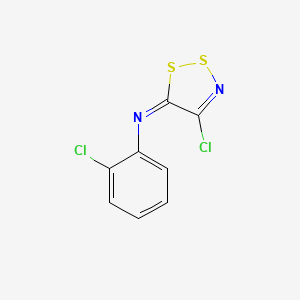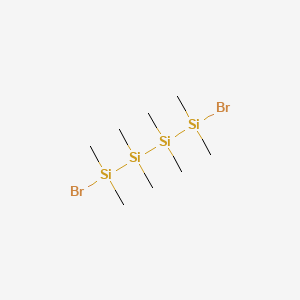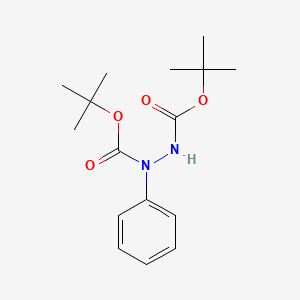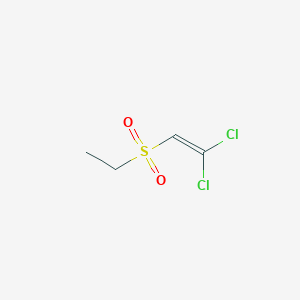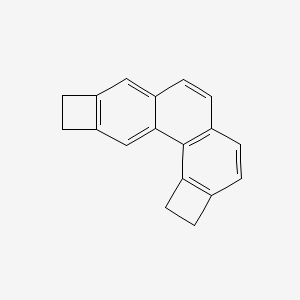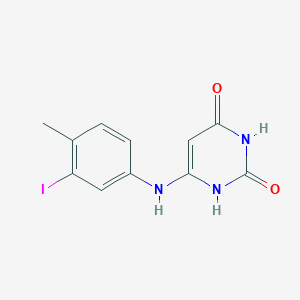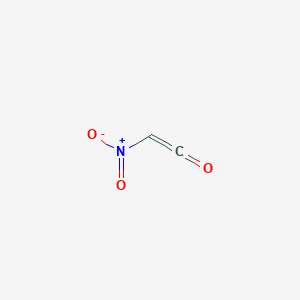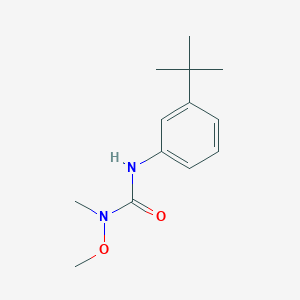silane CAS No. 65266-84-4](/img/structure/B14469852.png)
[(4-tert-Butyl-1-methylcyclohexyl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-Butyl-1-methylcyclohexyl)oxysilane is an organosilicon compound that features a cyclohexyl group substituted with a tert-butyl and a methyl group, connected to a trimethylsilyl group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-1-methylcyclohexyl)oxysilane typically involves the reaction of 4-tert-butyl-1-methylcyclohexanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-tert-Butyl-1-methylcyclohexanol+Trimethylsilyl chloride→(4-tert-Butyl-1-methylcyclohexyl)oxysilane+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of (4-tert-Butyl-1-methylcyclohexyl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-Butyl-1-methylcyclohexyl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
(4-tert-Butyl-1-methylcyclohexyl)oxysilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-tert-Butyl-1-methylcyclohexyl)oxysilane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, making it useful in protecting group chemistry. The molecular pathways involved include the formation and cleavage of silicon-oxygen bonds under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-, cis-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-, trans-
Uniqueness
(4-tert-Butyl-1-methylcyclohexyl)oxysilane is unique due to the presence of both a bulky tert-butyl group and a trimethylsilyl group, which confer distinct steric and electronic properties. These features make it particularly useful in protecting group chemistry and in the synthesis of complex organic molecules.
Propiedades
Número CAS |
65266-84-4 |
|---|---|
Fórmula molecular |
C14H30OSi |
Peso molecular |
242.47 g/mol |
Nombre IUPAC |
(4-tert-butyl-1-methylcyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C14H30OSi/c1-13(2,3)12-8-10-14(4,11-9-12)15-16(5,6)7/h12H,8-11H2,1-7H3 |
Clave InChI |
RNKCPLDJUNRAHV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C(C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


